An In-depth Technical Guide on (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS 714-72-7): A Core Scaffold for Epigenetic Drug Discovery
An In-depth Technical Guide on (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid (CAS 714-72-7): A Core Scaffold for Epigenetic Drug Discovery
This technical guide provides a comprehensive overview of (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, a key chemical entity in the landscape of modern medicinal chemistry. While primarily utilized as a versatile synthetic intermediate, its core spirohydantoin structure is a cornerstone in the development of potent and selective enzyme inhibitors, particularly targeting the epigenetic regulators p300/CBP.[1][2] This document will delve into the chemical properties, synthesis, and the significant biological context of this compound, offering valuable insights for researchers, scientists, and drug development professionals.
Chemical Properties and Structural Significance
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid is a heterocyclic compound featuring a spiro-fused hydantoin ring system. The hydantoin moiety is a well-established pharmacophore in numerous clinically approved drugs, while the spirocyclic nature of the core imparts a three-dimensional architecture that can enhance target binding affinity and selectivity.
| Property | Value | Source |
| CAS Number | 714-72-7 | [3] |
| Molecular Formula | C₉H₁₂N₂O₄ | [4] |
| Molecular Weight | 212.21 g/mol | [4] |
| IUPAC Name | 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid | [5] |
| LogP | -0.166 | [5] |
The acetic acid substituent at the N3 position of the hydantoin ring provides a crucial handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.
Synthesis of the Spirohydantoin Core
The synthesis of the (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl) scaffold generally proceeds through a multi-step sequence, which can be adapted from established protocols for similar spirocyclic hydantoins. A representative synthetic workflow is outlined below.
Caption: A generalized workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Bucherer-Bergs Reaction to form the Spirohydantoin Core
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To a solution of cyclopentanone (1.0 eq) in a suitable solvent such as ethanol/water, add ammonium carbonate (3.0 eq) and potassium cyanide (1.2 eq).
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Heat the reaction mixture in a sealed vessel at 60-80°C for 12-24 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude spirohydantoin product.
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Filter the precipitate, wash with cold water, and dry under vacuum.
Step 2: N-Alkylation and Deprotection
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Dissolve the spirohydantoin intermediate (1.0 eq) in a polar aprotic solvent (e.g., DMF or acetonitrile).
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Add a suitable base (e.g., K₂CO₃ or NaH) (1.5 eq) and stir for 30 minutes.
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Add a protected bromoacetic acid ester (e.g., t-butyl bromoacetate) (1.2 eq) and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
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Perform an aqueous workup and extract the product with an organic solvent.
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Purify the crude product by column chromatography.
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Deprotect the ester group (e.g., using trifluoroacetic acid for a t-butyl ester) to yield the final product, (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid.
Biological Significance and Therapeutic Potential: Targeting p300/CBP
The spirohydantoin scaffold is a key structural motif in a class of potent and selective inhibitors of the histone acetyltransferases (HATs) p300 and CBP.[1][2] These enzymes are critical transcriptional co-activators that play a central role in regulating gene expression through the acetylation of histone proteins and other transcription factors.[1] Dysregulation of p300/CBP activity is implicated in a variety of diseases, most notably cancer.[1][6]
Mechanism of Action
Inhibitors based on the spirohydantoin core often act as competitive inhibitors of acetyl-CoA, one of the primary substrates for p300/CBP.[7] By occupying the acetyl-CoA binding pocket, these small molecules prevent the transfer of an acetyl group to lysine residues on histone tails and other proteins. This leads to a reduction in histone acetylation, chromatin condensation, and the downregulation of key oncogenes such as MYC.
Caption: Inhibition of p300/CBP by spirohydantoin-based compounds.
Experimental Protocols for Inhibitor Evaluation
To assess the biological activity of novel compounds derived from (2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid, a series of in vitro and cellular assays are typically employed.
In Vitro p300/CBP HAT Assay
A common method to determine the potency of a potential inhibitor is through a biochemical assay using recombinant p300 or CBP enzyme.[8]
Protocol Outline:
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Prepare a reaction mixture containing the recombinant p300/CBP HAT domain, a histone peptide substrate (e.g., H3 or H4 peptides), and Acetyl-CoA.
-
Add varying concentrations of the test compound.
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Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and quantify the amount of acetylated peptide. This can be done using various methods, including:
-
Spectrophotometric Assay: A coupled enzyme assay where the product CoASH is used to generate a detectable signal.[8]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Using specific antibodies to detect the acetylated product.
-
Radiolabeling: Using [³H]-Acetyl-CoA and measuring the incorporation of radioactivity into the peptide substrate.
-
-
Calculate the IC₅₀ value from the dose-response curve.
Cellular Assay for Histone Acetylation
To confirm that the compound is active in a cellular context, the levels of specific histone acetylation marks can be measured.
Protocol Outline:
-
Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to p300/CBP inhibition).
-
Treat the cells with varying concentrations of the test compound for a defined period (e.g., 3-24 hours).
-
Lyse the cells and extract total protein or histones.
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Perform Western blotting using antibodies specific for acetylated histone marks, such as anti-acetyl-H3K27 (H3K27Ac).
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Quantify the band intensities to determine the dose-dependent reduction in histone acetylation and calculate the EC₅₀ value.
Conclusion and Future Perspectives
(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-acetic acid represents a valuable starting point for the design and synthesis of novel therapeutic agents. Its spirohydantoin core has been successfully utilized to develop potent and selective inhibitors of p300/CBP, a promising target class for the treatment of cancer and other diseases. The acetic acid functional group provides a convenient point for chemical elaboration, enabling the generation of compound libraries for lead optimization. Future research in this area will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of spirohydantoin-based inhibitors to develop clinically viable drug candidates.
References
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Bowers, E. M., et al. (2010). Virtual Ligand Screening of the p300/CBP Histone Acetyltransferase: Identification of a Selective Small Molecule Inhibitor. Chemistry & Biology, 17(5), 471-482. [Link]
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Kim, Y., et al. (2000). A continuous, nonradioactive assay for histone acetyltransferases. Analytical Biochemistry, 280(2), 308-314. [Link]
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Ji, Z., et al. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Bioorganic & Medicinal Chemistry Letters, 39, 127854. [Link]
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Lasko, L. M., et al. (2017). Discovery of a potent, selective, and orally bioavailable chemical probe for the p300/CBP bromodomains. Journal of Medicinal Chemistry, 60(2), 556-569. [Link]
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Waddell, A. R., & Liao, D. (2021). Assays for Validating Histone Acetyltransferase Inhibitors. Journal of Visualized Experiments, (171), e61289. [Link]
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MySkinRecipes. (n.d.). (2,4-dioxo-1,3-diazaspiro[4.4]non-3-yl)acetic acid. Retrieved from [Link]
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PubChem. (n.d.). 2-{8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetic acid. Retrieved from [Link]
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PubMed. (2021). Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. Retrieved from [Link]
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Riback, J. A., et al. (2017). Discovery of a potent catalytic p300/CBP inhibitor that targets lineage-specific tumors. Nature Chemical Biology, 13(5), 541-549. [Link]
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